molecular formula C12H8I2O2 B6335396 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol CAS No. 204315-81-1

4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol

Cat. No.: B6335396
CAS No.: 204315-81-1
M. Wt: 438.00 g/mol
InChI Key: QLPSDVPSDROOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol is an organic compound with the molecular formula C12H8I2O2 It is a derivative of biphenyl, where two iodine atoms are substituted at the 4 and 4’ positions, and two hydroxyl groups are substituted at the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol typically involves the iodination of biphenyl derivatives. One common method is the direct iodination process, which uses a composite catalyst of concentrated sulfuric acid and concentrated hydrochloric acid mixed with glacial acetic acid and deionized water. Biphenyl, iodine, and an oxidant such as ammonium persulfate are added under stirring conditions and heated to 75-90°C for 1.5-2 hours . The reaction mixture is then cooled, filtered, and recrystallized to obtain the pure product.

Industrial Production Methods

For industrial-scale production, the direct iodination process is preferred due to its high conversion ratio, safety, and environmental protection. The process involves the use of large-scale reactors and continuous monitoring of reaction conditions to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sonogashira-Hagihara Reaction: Uses palladium catalysts and copper co-catalysts in the presence of bases such as triethylamine.

    Suzuki Reaction: Uses palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol involves its ability to participate in various chemical reactions due to the presence of iodine and hydroxyl groups. The iodine atoms can be easily substituted, allowing for the formation of a wide range of derivatives. The hydroxyl groups can undergo oxidation and reduction, providing further opportunities for chemical modifications. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both iodine and hydroxyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

2-(2-hydroxy-4-iodophenyl)-5-iodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPSDVPSDROOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)C2=C(C=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol
Reactant of Route 2
4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol
Reactant of Route 3
Reactant of Route 3
4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol
Reactant of Route 4
Reactant of Route 4
4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol
Reactant of Route 5
4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol
Reactant of Route 6
Reactant of Route 6
4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.